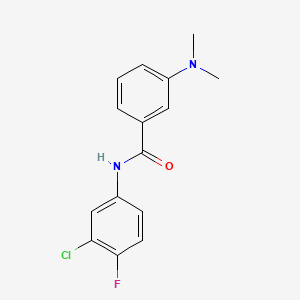

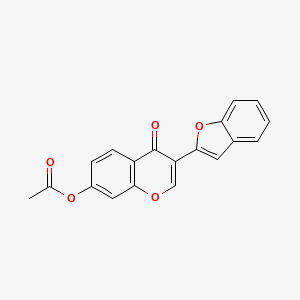

![molecular formula C21H26N2O2S B5507071 1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of molecules that exhibit significant interest due to their complex structure and potential biological activities. Similar compounds have been studied for their synthesis methods, molecular interactions, and properties, providing a foundation to understand the intricacies of such chemicals.

Synthesis Analysis

Synthetic approaches for complex molecules like the one described often involve multistep synthetic routes, employing conditions tailored to specific functional groups. For instance, microwave-assisted synthesis has been applied to generate various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showcasing the efficiency of modern synthetic techniques in constructing complex heterocyclic structures (Ankati & Biehl, 2010). Similarly, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone highlights the cyclization strategies employed to introduce diverse functional groups into the molecular framework (Salimon, Salih, & Hussien, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by the presence of multiple heteroatoms and aromatic systems, which contribute to their complex behavior and interactions. Studies often utilize X-ray crystallography and spectroscopic methods such as NMR and IR to elucidate their structures. For example, hydrogen-bonding patterns observed in enaminones underline the significance of intramolecular interactions in stabilizing these molecules, as seen in related compounds (Balderson et al., 2007).

Chemical Reactions and Properties

Chemical reactivity and properties of such molecules are profoundly influenced by their functional groups and molecular architecture. Reactions involving dimethylamino groups and carbonyl functionalities, for instance, are pivotal in modifying the chemical behavior and properties of these compounds. The generation and in situ acylation of enaminone anions exemplify the versatile reactivity of compounds bearing these functional groups, leading to a variety of products including pyrones and pyridinones (McCombie et al., 1991).

科学的研究の応用

Synthesis and Characterization

Several studies have focused on the synthesis and chemical characterization of derivatives related to the compound . These include the synthesis of diheteroaryl thienothiophene derivatives and substituted thienochromene derivatives, highlighting methods for creating novel compounds with potential applications in material science and drug development (Mabkhot, Al-Majid, & Alamary, 2011); (Ouf, Sakran, & Amr, 2015).

Hydrogen-bonding Patterns

Research on enaminones, closely related to the compound, has revealed insights into hydrogen-bonding patterns, which are crucial for understanding molecular interactions in biological systems and material sciences (Balderson, Fernandes, Michael, & Perry, 2007).

Metal Complexes and Polymerization

Studies on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have provided valuable information on the catalytic behavior of metal complexes in polymerizations, which could inform the development of new materials and catalytic processes (Wang, Zhao, Liu, Li, Liu, Cui, & Chen, 2012).

Antimicrobial Activities

The antimicrobial properties of novel derivatives, such as pyrazole derivatives synthesized from substituted aryl ethanone, suggest potential applications in developing new antimicrobial agents. This is a critical area of research given the rising concern over antibiotic resistance (Akula, Chandrul, & Dvrn, 2019).

Organic Synthesis Techniques

Innovative synthesis techniques, including the generation and in situ acylation of enaminone anions for the convenient synthesis of various organic compounds, demonstrate the compound's relevance in advancing organic synthetic methodologies (McCombie, Metz, Nazareno, Shankar, & Tagat, 1991).

将来の方向性

特性

IUPAC Name |

2-(5-acetylthiophen-3-yl)-1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-14-5-7-17(8-6-14)18-11-23(12-19(18)22(3)4)21(25)10-16-9-20(15(2)24)26-13-16/h5-9,13,18-19H,10-12H2,1-4H3/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYGUPISBPMADI-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CC3=CSC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CC3=CSC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

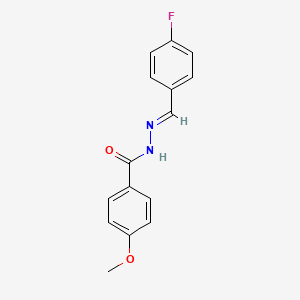

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

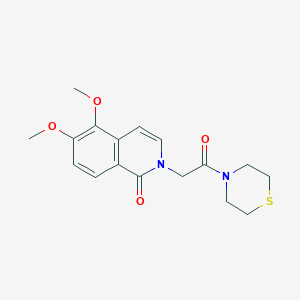

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)